

Direct Black 38 free acid CAS number and molecular weight.

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Compound of Interest

Compound Name: Direct Black 38 free acid

Cat. No.: B12424399

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An In-depth Technical Guide to Direct Black 38 Free Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Direct Black 38 free acid**, a benzidine-based azo dye. The information presented herein is intended to support research, scientific investigation, and drug development activities by providing key chemical data, metabolic pathways, and relevant experimental methodologies.

Core Chemical and Physical Data

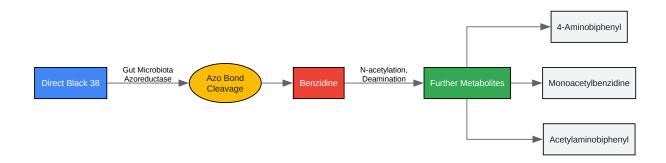
Direct Black 38 is a complex trisazo dye. While it is commonly available as a disodium salt, the free acid form is central to understanding its chemical behavior and metabolic fate. The key quantitative data for both the free acid and its common salt are summarized below for easy comparison.

Property	Direct Black 38 Free Acid	Direct Black 38 Disodium Salt
CAS Number	22244-14-0	1937-37-7[1][2][3][4][5][6][7]
Molecular Formula	C34H27N9O7S2	C34H25N9Na2O7S2[1][2][4][5][7]
Molecular Weight	737.75 g/mol	781.73 g/mol [2][4][5][7]



Metabolic Pathway of Direct Black 38

The metabolism of Direct Black 38 is of significant toxicological interest due to the release of carcinogenic aromatic amines. The primary metabolic transformation occurs in the gut microbiota through the action of azoreductases, which cleave the azo bonds. This process releases benzidine, which can be further metabolized.



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Metabolic activation of Direct Black 38 by gut microbiota.

Studies have shown that upon exposure to human intestinal microbiota, Direct Black 38 is metabolized to several compounds, including benzidine, 4-aminobiphenyl, monoacetylbenzidine, and acetylaminobiphenyl.[2][3][4] The formation of these metabolites, which have enhanced mutagenicity and lipophilicity, is a critical aspect of the dye's toxicity.[2][3]

Experimental Protocols

A variety of experimental methods have been employed to study Direct Black 38, from its analysis to its biological effects. Below are summaries of key experimental protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be utilized for the analysis of C.I. Direct Black 38.[1]



- Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS)
 compatible applications, formic acid should be used in place of phosphoric acid.[1]
- Column: A Newcrom R1 HPLC column is suitable for this separation.[1]
- Application: This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[1]

Anaerobic/Aerobic Decolorization and Mineralization

The decolorization and mineralization of Direct Black 38 in wastewater can be assessed using a sequential anaerobic/aerobic reactor system.

- System: An Upflow Anaerobic Sludge Blanket Reactor (UASB) followed by a Continuous Stirred Tank Reactor (CSTR) can be used.
- Procedure: Synthetic wastewater containing Direct Black 38 and a co-substrate like glucose is fed into the anaerobic reactor for color removal, followed by the aerobic reactor for the reduction of aromatic amines and the organic fraction.
- Analyses: The effectiveness of the treatment can be monitored through analyses of NO₃⁻-N, Chemical Oxygen Demand (COD), Biological Oxygen Demand (BOD₅), aromatic amines, HPLC, and Gas Chromatography (GC).

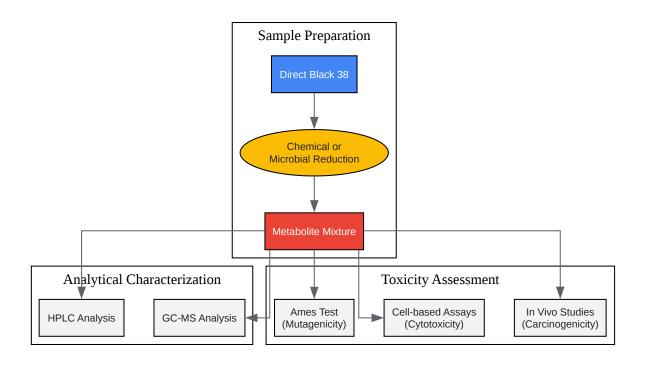
Ames Test for Mutagenicity

The mutagenicity of Direct Black 38 and its metabolites can be evaluated using the Ames test.

- Strains: Salmonella typhimurium strains TA98 or TA100 are typically used.
- Procedure: The dye is first reduced with sodium dithionate to release the amine metabolites.
 The mutagenic potential of the reduced dye is then assessed by observing the reversion of the bacterial strains. It has been noted that unreduced dyes are generally not mutagenic in this assay.

The following diagram illustrates a general workflow for the toxicological evaluation of Direct Black 38.





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